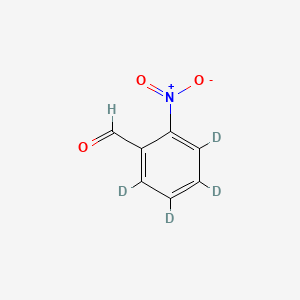

2-Nitrobenzaldehyde-d4

Description

BenchChem offers high-quality 2-Nitrobenzaldehyde-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzaldehyde-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWKITSNTDAEDT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C=O)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662147 | |

| Record name | 2-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-69-7 | |

| Record name | 2-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitrobenzaldehyde-d4. It includes tabulated data for easy reference, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, drug development, and other scientific endeavors.

Core Physical and Chemical Properties

2-Nitrobenzaldehyde-d4 is the deuterated analog of 2-Nitrobenzaldehyde (B1664092). The incorporation of deuterium (B1214612) atoms provides a valuable tool for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.[1][] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-nitrobenzaldehyde | [][3] |

| Synonyms | 2-Nitrobenzaldehyde D4, 1-Formyl-2-nitrobenzene-d4, 2-NBA-d4 | [] |

| CAS Number | 1020718-69-7 | [3][4] |

| Molecular Formula | C₇HD₄NO₃ | [][4][5] |

| Molecular Weight | 155.14 g/mol | [3][4] |

| Appearance | Pale Yellow Solid / Pale Yellow Needles | [][4] |

| Melting Point | 41-42 °C | [][5] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. Slightly soluble in Chloroform. | [][5] |

| Storage Temperature | -20°C for long-term storage | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of nitrobenzaldehyde derivatives are crucial for ensuring the quality and reliability of research outcomes.

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene (B74249)

Materials:

-

Sodium methylate

-

Ethanol

-

Oxalic acid diethyl ester

-

2-Nitrotoluene

-

Ice water

-

Sodium carbonate

-

Potassium permanganate

-

50% Sulphuric acid

-

Sodium sulphate

Procedure:

-

Dissolve 383 g of sodium methylate in ethanol.[6]

-

Add 985 g of oxalic acid diethyl ester and 925 g of 2-nitrotoluene to the solution.[6]

-

Heat the mixture under reflux for 30 minutes and then allow it to cool.[6]

-

Cautiously add 300 ml of ice water, and after the exothermic reaction subsides, add an additional 1,600 ml of water.[6]

-

Boil the mixture under reflux for another 90 minutes.[6]

-

Perform steam distillation until two distinct phases are no longer observed passing over. The organic phase from the distillate contains unreacted 2-nitrotoluene.[6]

-

Filter the remaining aqueous phase of the distillate and add 600 g of anhydrous sodium carbonate and 2,000 ml of toluene.[6]

-

Cool the mixture to +3°C.[6]

-

Over a period of 70 minutes, add 650 g of solid potassium permanganate, maintaining the reaction temperature between +2°C and +6°C.[6]

-

Stir the mixture for an additional 45 minutes at +5°C, then warm it to 40°C.[6]

-

Add 50% strength sulphuric acid dropwise, controlling the exothermic reaction to maintain a temperature of 35°-40°C by cooling.[6]

-

Filter off the insoluble material and separate the toluene phase from the filtrate.[6]

-

Wash the filter residue with hot toluene and combine the toluene phases.[6]

-

Extract the combined toluene phases by shaking with a 15% sodium carbonate solution and then with water.[6]

-

Dry the toluene phase with sodium sulphate.[6]

-

Concentrate the toluene phase in vacuo to obtain 2-nitrobenzaldehyde as a viscous oil, which crystallizes upon cooling.[6]

Characterization Protocols

1. Melting Point Determination: The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used. A small, powdered sample of 2-Nitrobenzaldehyde-d4 is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For 2-Nitrobenzaldehyde-d4, this is expected to be in the range of 41-42°C.[][5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the molecule.

-

¹H NMR: In a deuterated solvent such as CDCl₃, the ¹H NMR spectrum of 2-Nitrobenzaldehyde-d4 is expected to show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions, leaving the aldehyde proton signal.

-

¹³C NMR: The ¹³C NMR spectrum will show peaks corresponding to the seven carbon atoms in the molecule. The signals for the deuterated carbons may show coupling to deuterium.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

-

Electron Ionization (EI-MS): This technique will fragment the molecule, providing a characteristic fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the deuterated compound (155.14 g/mol ).

-

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that can be used to observe the protonated molecule and is particularly useful for analyzing derivatives of 2-Nitrobenzaldehyde.[1]

4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Nitrobenzaldehyde include:

-

C-H stretch (aldehyde): ~2850 and 2750 cm⁻¹

-

C=O stretch (aldehyde): ~1700 cm⁻¹

-

N-O stretch (nitro group): Asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.

-

C-D stretch: The presence of deuterium will introduce C-D stretching vibrations at lower frequencies than the corresponding C-H stretches.

Visualizations: Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflow for 2-Nitrobenzaldehyde-d4 and the relationship between its key properties.

Caption: A generalized workflow for the synthesis of 2-Nitrobenzaldehyde-d4.

Caption: Experimental workflow for the characterization of 2-Nitrobenzaldehyde-d4.

Caption: Logical relationships of 2-Nitrobenzaldehyde-d4 properties and applications.

References

- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. prepchem.com [prepchem.com]

In-Depth Technical Guide to the Isotopic Purity Analysis of 2-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of 2-Nitrobenzaldehyde-d4. Ensuring the isotopic enrichment of deuterated compounds is critical for their application as internal standards in quantitative bioanalysis, in metabolic research, and for mechanistic studies in drug discovery and development. This document outlines the core analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for the accurate assessment of 2-Nitrobenzaldehyde-d4.

Quantitative Data Summary

The isotopic purity of 2-Nitrobenzaldehyde-d4 is a critical parameter defined by the relative abundance of the desired d4 isotopologue compared to the residual, less-deuterated species (d0, d1, d2, d3). The following tables summarize typical isotopic purity specifications from commercial suppliers and provide a template for presenting experimental results.

Table 1: Supplier Specifications for Deuterated Benzaldehyde Derivatives

| Product Name | Supplier | Stated Isotopic Purity | Chemical Purity |

| 2-Nitrobenzaldehyde-d4 | BOC Sciences | ≥99% atom D | 98% |

| 4-Nitrobenzaldehyde-2,3,5,6-d4 | Sigma-Aldrich | 98 atom % D | 98% (CP) |

| Benzaldehyde-2,3,4,5,6-d5 | CDN Isotopes | 99 atom % D | 96% |

Table 2: Representative Isotopic Distribution of 2-Nitrobenzaldehyde-d4 (Hypothetical Data)

| Isotopologue | Designation | Mass (m/z) | Relative Abundance (%) |

| 2-Nitrobenzaldehyde-d0 | d0 | 151.03 | < 0.1 |

| 2-Nitrobenzaldehyde-d1 | d1 | 152.03 | < 0.5 |

| 2-Nitrobenzaldehyde-d2 | d2 | 153.04 | < 1.0 |

| 2-Nitrobenzaldehyde-d3 | d3 | 154.04 | < 2.0 |

| 2-Nitrobenzaldehyde-d4 | d4 | 155.05 | > 96.5 |

Note: The data in Table 2 is illustrative. For accurate values, always refer to the Certificate of Analysis (CoA) provided by the supplier for a specific lot.

Experimental Protocols

The determination of isotopic purity and the confirmation of deuterium (B1214612) labeling are primarily accomplished through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the positions of deuterium labels and quantifying the isotopic enrichment. Both ¹H and ²H NMR are employed.

2.1.1. ¹H NMR for Isotopic Enrichment

By comparing the integrals of the residual proton signals in the deuterated compound to the corresponding signals in a non-deuterated standard, the degree of deuteration can be calculated.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Nitrobenzaldehyde-d4 and a similar amount of a certified non-deuterated 2-Nitrobenzaldehyde standard.

-

Dissolve each in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in separate NMR tubes.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the concentration.

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

Acquisition Time: Sufficient to resolve the aromatic signals.

-

-

Data Analysis:

-

Acquire and process the ¹H NMR spectra for both the deuterated sample and the non-deuterated standard.

-

Carefully integrate the signals in the aromatic region for both spectra.

-

The isotopic purity is calculated based on the reduction in the integral of the aromatic protons in the 2-Nitrobenzaldehyde-d4 spectrum relative to the standard.

-

2.1.2. ²H NMR for Direct Detection of Deuterium

²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule.

-

Sample Preparation:

-

Dissolve 10-20 mg of 2-Nitrobenzaldehyde-d4 in a non-deuterated solvent (e.g., Chloroform, Acetone).

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Observe Nucleus: ²H

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 64 or more due to the lower sensitivity of ²H.

-

Decoupling: Proton decoupling can be applied to simplify the spectrum.

-

-

Data Analysis:

-

The presence of signals in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium.

-

The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for determining the isotopic distribution of volatile compounds like 2-Nitrobenzaldehyde-d4.

-

Sample Preparation:

-

Prepare a stock solution of 2-Nitrobenzaldehyde-d4 in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL.

-

-

GC-MS Parameters (Adapted from a method for similar aromatic aldehydes):

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-200.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Nitrobenzaldehyde-d4 in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to the d0, d1, d2, d3, and d4 isotopologues (m/z 151, 152, 153, 154, and 155, respectively).

-

Calculate the percentage of each isotopologue to determine the isotopic distribution.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity and is particularly useful when analyzing samples from complex matrices.

-

Sample Preparation:

-

Prepare a stock solution of 2-Nitrobenzaldehyde-d4 in a suitable solvent (e.g., Acetonitrile, Methanol) at a concentration of 1 mg/mL.

-

Dilute to a working concentration (e.g., 100 ng/mL) with the initial mobile phase.

-

-

LC-MS/MS Parameters (General method for aromatic aldehydes):

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid.

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: A suitable gradient to elute the analyte (e.g., start at 30% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MS Analysis: Full scan mode to observe the isotopic cluster of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of 2-Nitrobenzaldehyde-d4.

-

Determine the relative intensities of the ions for the d0 to d4 isotopologues.

-

Calculate the isotopic purity from the relative abundances.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the key analytical techniques described.

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

2-Nitrobenzaldehyde-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrobenzaldehyde-d4, a deuterated analog of 2-Nitrobenzaldehyde (B1664092). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the physicochemical properties, analytical methodologies, and common applications of this stable isotope-labeled compound.

Physicochemical Properties

2-Nitrobenzaldehyde-d4 is a pale yellow solid.[] Its properties are summarized in the tables below, compiled from various sources.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-nitrobenzaldehyde | [][2] |

| Synonyms | 2-Nitrobenzaldehyde D4; 1-Formyl-2-nitrobenzene-d4; 2-Formyl-3-nitrobenzene-d4; NSC 5713-d4; 2-NBA-d4; o-Nitrobenzaldehyde-d4; 2-Nitrobenzenecarboxaldehyde-d4 | [][2][3] |

| CAS Number | 1020718-69-7 | [2][3][4] |

| Molecular Formula | C₇HD₄NO₃ | [3][4][5] |

| Molecular Weight | 155.14 g/mol | [2][4] |

| Exact Mass | 155.052050005 Da | [2] |

| Purity | 98%; ≥99% atom D | [] |

Physical Properties

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [] |

| Melting Point | 41-42°C | [][5] |

| Solubility | Dichloromethane, Ether, Ethyl acetate, Methanol, Slightly soluble in Chloroform | [][5] |

| Storage Temperature | -20°C for long-term storage | [][4][5] |

Applications in Research and Development

Stable isotope-labeled compounds like 2-Nitrobenzaldehyde-d4 are crucial tools in quantitative analysis, particularly in mass spectrometry-based methods. Its primary application is as an internal standard for the quantification of nitrofuran antibiotic residues in food products.[6][7] Nitrofuran antibiotics are banned for use in food-producing animals in many countries, and sensitive analytical methods are required to monitor for their illegal use. The deuterated standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6]

Experimental Protocols

A key application of 2-Nitrobenzaldehyde-d4 is in the determination of isotopic purity by mass spectrometry. The following is a generalized protocol for this purpose.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of 2-Nitrobenzaldehyde-d4.

Materials:

-

2-Nitrobenzaldehyde-d4 sample

-

High-purity solvent (e.g., acetonitrile (B52724), methanol)

-

High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the 2-Nitrobenzaldehyde-d4 sample.

-

Dissolve the sample in a high-purity solvent to a known concentration.

-

Further dilute the sample as necessary to be within the linear range of the mass spectrometer.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the prepared sample into the LC system.

-

Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from any potential impurities.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Acquire mass spectra in full scan mode over a relevant m/z range.

-

The high resolution of the mass spectrometer allows for the separation of the different isotopologues of the compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic mass of the unlabeled 2-Nitrobenzaldehyde and the d4-labeled compound.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the ratio of the peak area of the d4-labeled compound to the sum of the peak areas of all detected isotopologues.

-

Visualizations

Workflow for Isotopic Purity Determination

The following diagram illustrates the workflow for determining the isotopic purity of 2-Nitrobenzaldehyde-d4 using LC-MS.

References

- 2. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrobenzaldehyde-d4 | CAS#:1020718-69-7 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitrobenzaldehyde-d4. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as metabolic tracers and as an internal standard in pharmacokinetic studies. This document outlines the principal degradation pathways, recommended storage and handling procedures, and a representative experimental protocol for stability assessment.

Core Stability and Storage Data

The stability of 2-Nitrobenzaldehyde-d4 is influenced by environmental factors such as temperature, light, and the presence of oxygen. Proper storage is essential to maintain its chemical and isotopic purity.

Recommended Storage Conditions

To ensure the long-term integrity of 2-Nitrobenzaldehyde-d4, the following storage conditions are recommended based on best practices for deuterated aromatic aldehydes.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term: 2-8°C.[1] Long-term: -20°C.[1] | Minimizes the rate of chemical degradation and preserves isotopic purity. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation of the aldehyde group to the corresponding carboxylic acid.[1] |

| Light | Store in amber glass vials or other light-protective containers.[1] | Protects the compound from photodegradation.[1] |

| Container | Use tightly sealed containers.[1] | Prevents exposure to atmospheric moisture and oxygen. |

| Form | Crystalline solid is preferable to amorphous form for long-term storage. | Reduces surface area exposed to environmental factors. |

Summary of Expected Degradation Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. The following table summarizes the expected outcomes for 2-Nitrobenzaldehyde-d4 under various stress conditions.

| Stress Condition | Expected Degradation | Primary Degradation Product(s) |

| Acidic Hydrolysis | Low to moderate degradation | Potential for minor degradation, but generally stable. |

| Alkaline Hydrolysis | Moderate to high degradation | Potential for Cannizzaro reaction (disproportionation) in the absence of α-protons. |

| Oxidation (e.g., 3% H₂O₂) | High degradation | 2-Nitrobenzoic acid-d4.[1] |

| Thermal (e.g., 60°C) | Moderate degradation | Increased rate of oxidation and other potential side reactions. |

| Photodegradation (UV/Vis light) | High degradation | 2-Nitroso-benzoic acid-d4 and other related photoproducts. |

Degradation Pathways

2-Nitrobenzaldehyde-d4 is susceptible to two primary degradation pathways: oxidation and photodegradation. The deuteration on the aromatic ring is not expected to significantly alter these degradation pathways compared to the non-deuterated analog.

Oxidation Pathway

The aldehyde functional group in 2-Nitrobenzaldehyde-d4 is prone to oxidation, especially in the presence of air (oxygen), light, and elevated temperatures. The primary oxidation product is 2-Nitrobenzoic acid-d4.

Photodegradation Pathway

Exposure to light, particularly UV radiation, can induce intramolecular reactions in 2-Nitrobenzaldehyde-d4, leading to the formation of 2-Nitroso-benzoic acid-d4 through a rearrangement process.

Experimental Protocols

The following section outlines a representative experimental workflow for conducting forced degradation studies on 2-Nitrobenzaldehyde-d4. These studies are essential for developing and validating a stability-indicating analytical method.

General Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of 2-Nitrobenzaldehyde-d4 and to identify potential degradation products.

Detailed Methodologies for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be adapted and optimized for the specific laboratory setup and analytical instrumentation.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve 2-Nitrobenzaldehyde-d4 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples, neutralize with an appropriate amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples and dilute with the mobile phase for analysis.

5. Thermal Degradation:

-

Expose a sample of the solid 2-Nitrobenzaldehyde-d4 and a solution of the compound to a temperature of 60°C in a stability chamber for a specified period (e.g., 48 hours).

-

For the solid sample, dissolve it in the mobile phase to a known concentration before analysis. For the solution, dilute as necessary.

6. Photodegradation:

-

Expose a solution of 2-Nitrobenzaldehyde-d4 in a photochemically transparent container (e.g., quartz) to a controlled source of UV and visible light in a photostability chamber.

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.

-

At defined time points, withdraw samples and analyze.

Analytical Methodology (Representative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV/Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for 2-Nitrobenzaldehyde-d4 (e.g., 254 nm) and use the DAD to assess peak purity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Conclusion

The stability of 2-Nitrobenzaldehyde-d4 is a critical factor for its successful application in research and drug development. The primary degradation pathways are oxidation to 2-Nitrobenzoic acid-d4 and photodegradation to 2-Nitroso-benzoic acid-d4. To maintain the integrity of this compound, it is imperative to store it at low temperatures (-20°C for long-term storage), under an inert atmosphere, and protected from light. The implementation of systematic stability studies, including forced degradation, is essential for understanding its degradation profile and for the development of robust, stability-indicating analytical methods. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important deuterated compound.

References

Technical Guide: Solubility of 2-Nitrobenzaldehyde-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrobenzaldehyde-d4 in various organic solvents. Given the limited direct quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 2-Nitrobenzaldehyde (B1664092), based on the established principle that deuteration typically has a minimal effect on solubility. This document is intended to support research and development activities where 2-Nitrobenzaldehyde-d4 is used as a key intermediate or reagent.

Core Concepts in Solubility for Drug Development

Solubility is a critical physicochemical property in drug development, influencing a compound's bioavailability, formulation, and efficacy. For a compound like 2-Nitrobenzaldehyde-d4, which serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility is paramount for reaction kinetics, purification, and formulation processes.[1][2] Poor solubility can lead to challenges in achieving desired reaction rates and in formulating a stable and effective final product.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for 2-Nitrobenzaldehyde, which can be used as a strong proxy for 2-Nitrobenzaldehyde-d4.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Soluble[4] |

| Dichloromethane | Not available | Soluble[4] |

| Diethyl Ether | Not available | Very Soluble[4] |

| Ethyl Acetate (B1210297) | Not available | Soluble[4], Slightly Soluble[5] |

| Methanol | Not available | Soluble[4] |

| Acetone (B3395972) | Not available | Very Soluble[4] |

| Benzene | Not available | Very Soluble[4][6] |

| Ethanol (B145695) | Not available | Very Soluble[4] |

| Chloroform | Not available | Sparingly Soluble[4], Slightly Soluble[5] |

| Water | Insoluble[4][5][6] | Insoluble[4][5][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | Clear Solution[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | Clear Solution[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | Clear Solution[3] |

A study on the solubility of 2-nitrobenzaldehyde in various neat solvents at different temperatures indicated the following order of solubility: acetone > ethyl acetate > n-butyl acetate > toluene (B28343) > ethanol > n-propanol > n-butanol > isopropanol (B130326) > cyclohexane.[7]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for 2-Nitrobenzaldehyde-d4 was not found in the literature, the following is a general and robust gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility assessment.[8]

Objective: To determine the saturation solubility of 2-Nitrobenzaldehyde-d4 in a given organic solvent at a specified temperature.

Materials:

-

2-Nitrobenzaldehyde-d4

-

Selected organic solvent (e.g., DMSO, Methanol, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Nitrobenzaldehyde-d4 to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

For further purification, the collected supernatant can be passed through a syringe filter.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, re-weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

-

Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-Nitrobenzaldehyde-d4.

Caption: A flowchart of the experimental workflow for determining solubility.

Role in Drug Development Signaling Pathway

2-Nitrobenzaldehyde and its deuterated form are important intermediates in the synthesis of various pharmaceuticals, including the anti-angina drug nitropyridine.[1] The following diagram illustrates a conceptual pathway where solubility plays a crucial role in the synthesis and formulation of a drug candidate.

Caption: The pivotal role of solubility from synthesis to final drug product.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98% [smolecule.com]

- 5. 2-Nitrobenzaldehyde CAS#: 552-89-6 [m.chemicalbook.com]

- 6. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Health and Safety Data for 2-Nitrobenzaldehyde-d4: A Technical Guide

Disclaimer: This technical guide provides a summary of available health and safety data for 2-Nitrobenzaldehyde-d4. Specific toxicological data for the deuterated form is limited; therefore, this guide heavily relies on data from its non-deuterated analog, 2-Nitrobenzaldehyde, as a surrogate for assessing potential hazards. Researchers and drug development professionals should exercise caution and implement rigorous safety protocols when handling this compound.

Executive Summary

This document outlines the key health and safety information for 2-Nitrobenzaldehyde-d4, a deuterated derivative of 2-Nitrobenzaldehyde. Due to the scarcity of specific toxicological data for the deuterated compound, this guide primarily presents information from the non-deuterated form. The available data indicates that 2-Nitrobenzaldehyde is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The general toxicological profile of aromatic nitro compounds suggests a potential for systemic effects such as methemoglobinemia. This guide provides a comprehensive overview of the known physical and chemical properties, hazard classifications, and handling procedures to ensure the safe use of 2-Nitrobenzaldehyde-d4 in a research and development setting.

GHS Hazard and Precautionary Information

The hazard classification for 2-Nitrobenzaldehyde is used as a proxy for 2-Nitrobenzaldehyde-d4.

| Category | Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Health Hazards | Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |

| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | |

| Environmental Hazards | Hazardous to the aquatic environment, long-term hazard (Category 3) | None | None | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇HD₄NO₃ |

| Molecular Weight | 155.14 g/mol [3] |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 42-44 °C |

| Boiling Point | 153 °C at 23 mmHg[4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; sparingly soluble in water.[5] |

Toxicological Data

The toxicological data presented below is for the non-deuterated 2-Nitrobenzaldehyde. The toxicological properties of 2-Nitrobenzaldehyde-d4 have not been thoroughly investigated.

| Endpoint | Value | Species | Route |

| LD50 (Acute Oral Toxicity) | 600 mg/kg[6] | Mouse | Oral |

General Information on Aromatic Nitro Compounds: Aromatic nitro compounds can be absorbed through the skin and lungs.[7] A prominent acute health hazard associated with this class of compounds is cyanosis, resulting from methemoglobinemia.[7][8] Chronic exposure may lead to anemia.[7]

Experimental Protocols

Example of a General Acute Oral Toxicity Study Protocol (Up-and-Down Procedure - OECD 425):

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized to the laboratory environment before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 2-Nitrobenzaldehyde-d4 in a laboratory setting.

Caption: Safe handling workflow for 2-Nitrobenzaldehyde-d4.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Rising Profile of 2-Nitrobenzaldehyde-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern analytical and synthetic chemistry is increasingly reliant on isotopically labeled compounds to enhance precision, sensitivity, and mechanistic understanding. Among these, 2-Nitrobenzaldehyde-d4, a deuterated analog of the versatile organic compound 2-Nitrobenzaldehyde (B1664092), is carving out a significant niche in cutting-edge research applications. This technical guide delves into the novel applications of 2-Nitrobenzaldehyde-d4, providing an in-depth overview of its core utilities, experimental protocols, and the logical frameworks underpinning its use.

Core Applications and Physicochemical Properties

2-Nitrobenzaldehyde, in its unlabeled form, is a well-established intermediate in the synthesis of dyes, pharmaceuticals, and polymers.[1][2][3] Its utility as a photoremovable protecting group is also widely documented, enabling the controlled release of molecules upon UV irradiation.[4][5][6][7] The introduction of deuterium (B1214612) atoms in 2-Nitrobenzaldehyde-d4 does not significantly alter its chemical reactivity but provides a crucial mass shift, making it an invaluable tool in mass spectrometry-based applications.

The primary application of 2-Nitrobenzaldehyde-d4 lies in its use as an internal standard for quantitative analysis by isotope dilution mass spectrometry.[8][9] This technique is pivotal in drug metabolism studies, pharmacokinetics, and residue analysis, where precise quantification of trace amounts of analytes is paramount. The deuterated standard co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency, allowing for accurate correction of matrix effects and variations in instrument response.

| Property | Value | Reference |

| Molecular Formula | C₇HD₄NO₃ | [10] |

| Molecular Weight | 155.14 g/mol | [10] |

| Exact Mass | 155.052050005 Da | [10] |

| Appearance | Pale yellow crystalline powder | [4] |

| Melting Point | 42-44 °C | |

| Boiling Point | 153 °C at 23 mmHg | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [11] |

| Key Application | Internal Standard for Mass Spectrometry | [8][9] |

Experimental Protocol: Quantification of Nitrofuran Metabolites using 2-Nitrobenzaldehyde-d4

One of the key applications of labeled 2-Nitrobenzaldehyde is in the derivatization and quantification of nitrofuran antibiotic residues in food products.[8][9] The following is a representative protocol for the analysis of the nitrofuran metabolite 3-amino-2-oxazolidinone (B196048) (AOZ) using 2-Nitrobenzaldehyde-d4 as an internal standard.

Objective: To quantify the concentration of AOZ in a sample matrix (e.g., honey, tissue) by LC-MS/MS using isotope dilution with 2-Nitrobenzaldehyde-d4.

Materials:

-

Sample containing AOZ

-

2-Nitrobenzaldehyde (for derivatization of the native analyte)

-

2-Nitrobenzaldehyde-d4 (for derivatization of the internal standard)

-

AOZ standard

-

Hydrochloric acid (HCl)

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Sample Preparation and Hydrolysis:

-

Homogenize 1 gram of the sample.

-

Add an internal standard solution of AOZ derivatized with 2-Nitrobenzaldehyde-d4.

-

Add 5 mL of 0.1 M HCl.

-

Incubate at 37°C overnight to hydrolyze protein-bound metabolites.

-

-

Derivatization:

-

Neutralize the sample with 0.1 M K₂HPO₄.

-

Add a solution of 2-Nitrobenzaldehyde in methanol.

-

Incubate at 37°C for 2 hours to form the 2-nitrobenzylidene derivative of AOZ (NP-AOZ).

-

-

Extraction:

-

Perform a liquid-liquid extraction with 10 mL of ethyl acetate.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Collect the organic layer.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

-

Clean-up:

-

Reconstitute the residue in 1 mL of n-hexane.

-

Apply the solution to a solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with n-hexane.

-

Elute the derivatized analyte and internal standard with a mixture of ethyl acetate and methanol.

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject 10 µL into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native NP-AOZ and the deuterated internal standard.

-

Data Analysis:

-

Quantify the native NP-AOZ by calculating the peak area ratio relative to the deuterated internal standard.

-

Construct a calibration curve using known concentrations of the AOZ standard derivatized with 2-Nitrobenzaldehyde.

Visualizing Workflows and Pathways

Derivatization and Analysis Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of a target analyte using 2-Nitrobenzaldehyde-d4 as an internal standard.

Conceptual Signaling Pathway in Drug Metabolism

The quantification of drug metabolites is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The following diagram conceptualizes a simplified drug metabolism pathway where a parent drug is converted into a primary metabolite, which can then be quantified using derivatization with 2-Nitrobenzaldehyde-d4.

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. Page loading... [guidechem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed purification methods for 2-Nitrobenzaldehyde-d4. Given the limited direct literature on the synthesis of this specific isotopologue, this guide outlines a robust, multi-step process commencing with commercially available deuterated starting materials and employing well-established chemical transformations. The methodologies are presented with a focus on practical execution in a laboratory setting.

Introduction

2-Nitrobenzaldehyde (B1664092) is a valuable building block in organic synthesis, notably in the production of pharmaceuticals, dyes, and as a photoremovable protecting group.[1][2] The deuterated analogue, 2-Nitrobenzaldehyde-d4, in which the four protons on the aromatic ring are replaced by deuterium, is a crucial tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry.[3] This guide details a feasible synthetic pathway starting from Toluene-d8 (B116792), followed by nitration, isomer separation, and subsequent oxidation to yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis of 2-Nitrobenzaldehyde-d4 is a three-step process starting from Toluene-d8. The overall workflow is depicted in the diagram below.

Caption: A schematic overview of the proposed synthesis of 2-Nitrobenzaldehyde-d4.

Experimental Protocols

Step 1: Nitration of Toluene-d8

The nitration of toluene-d8 is expected to proceed analogously to the nitration of toluene (B28343), yielding a mixture of ortho-, meta-, and para-nitrotoluene-d7 isomers.[4][5] The methyl group is an ortho-para directing group, leading to a mixture where the ortho and para isomers are the major products.[6]

Reaction Scheme:

C₆D₅CD₃ + HNO₃ --(H₂SO₄)--> O₂NC₆D₄CD₃ + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene-d8 | 100.19 | 10.0 g | 0.10 |

| Concentrated Nitric Acid (68%) | 63.01 | 10.6 mL | ~0.15 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 12.5 mL | ~0.23 |

| Diethyl Ether | 74.12 | As needed | - |

| 10% Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10.0 g (0.10 mol) of Toluene-d8 to 0-5 °C using an ice-water bath.

-

Slowly add 12.5 mL of concentrated sulfuric acid to the toluene-d8 with continuous stirring, maintaining the temperature below 10 °C.

-

To the dropping funnel, add 10.6 mL of concentrated nitric acid.

-

Add the nitric acid dropwise to the stirred toluene-d8/sulfuric acid mixture over a period of 30-45 minutes. The temperature of the reaction mixture should be carefully maintained between 25-30 °C.

-

After the addition is complete, continue stirring at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing 100 g of crushed ice and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel. The organic layer (containing the nitrotoluene-d7 isomers) will separate from the aqueous layer.

-

Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of 10% sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of nitrotoluene-d7 isomers. The expected yield of the mixed isomers is approximately 90-95%.

Step 2: Separation of 2-Nitrotoluene-d7

The separation of the nitrotoluene-d7 isomers is a critical step and can be achieved by fractional distillation under reduced pressure, followed by fractional crystallization if necessary.[7]

Physical Properties of Non-Deuterated Nitrotoluene Isomers:

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| 2-Nitrotoluene (B74249) | 222 | -4 |

| 3-Nitrotoluene | 232 | 16 |

| 4-Nitrotoluene | 238 | 52 |

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Carefully distill the crude mixture of nitrotoluene-d7 isomers under reduced pressure.

-

Collect the fraction corresponding to the boiling point of 2-nitrotoluene (the boiling point of the deuterated compound will be very similar to the non-deuterated one).

-

For higher purity, the collected fraction can be further purified by fractional crystallization. Cool the liquid to induce crystallization of any remaining p-nitrotoluene-d7, which can then be removed by filtration.

Step 3: Oxidation of 2-Nitrotoluene-d7 to 2-Nitrobenzaldehyde-d4

The oxidation of the methyl group of 2-nitrotoluene-d7 to an aldehyde can be achieved through various methods. A common laboratory-scale method involves the use of manganese dioxide. An alternative route involves bromination of the methyl group followed by hydrolysis.[4][8]

Reaction Scheme (using MnO₂):

O₂NC₆D₄CD₃ + MnO₂ --> O₂NC₆D₄CDO

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrotoluene-d7 | 144.17 | 5.0 g | 0.035 |

| Activated Manganese Dioxide | 86.94 | 15.0 g | 0.173 |

| Dichloromethane | 84.93 | 100 mL | - |

| Celite® | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 5.0 g (0.035 mol) of 2-nitrotoluene-d7 and 15.0 g (0.173 mol) of activated manganese dioxide in 100 mL of dichloromethane.

-

Reflux the mixture with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-Nitrobenzaldehyde-d4.

Purification of 2-Nitrobenzaldehyde-d4

Purification of the crude product is essential to remove any unreacted starting material, by-products, and other impurities. A combination of column chromatography and recrystallization is recommended.[9][10]

Column Chromatography

Logical Workflow for Chromatographic Purification:

Caption: Decision and workflow diagram for the purification of 2-Nitrobenzaldehyde-d4.

Procedure:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. A starting point could be a 9:1 hexane:ethyl acetate mixture.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Sample Loading: Dissolve the crude 2-Nitrobenzaldehyde-d4 in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent mixture, such as toluene and petroleum ether.[10]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure 2-Nitrobenzaldehyde-d4.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence of signals in the aromatic region, confirming deuteration. ¹³C and ²H NMR will confirm the carbon skeleton and the positions of deuterium, respectively.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compound.[3]

Conclusion

This guide provides a detailed and practical approach to the synthesis and purification of 2-Nitrobenzaldehyde-d4. By adapting well-established synthetic methodologies for non-deuterated compounds, researchers can reliably produce this valuable isotopically labeled compound for a variety of applications in chemical and biomedical research. Careful execution of each step, particularly the purification processes, is crucial for obtaining a final product of high chemical and isotopic purity.

References

- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A preparing method of 2-nitrobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 6. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. US5576463A - Process for the preparation of 2-nitrobenzaldehydes - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Deep Dive into the Theoretical Landscape of 2-Nitrobenzaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development, offering insights into reaction mechanisms, metabolic pathways, and drug-receptor interactions. 2-Nitrobenzaldehyde-d4, a deuterated analog of the versatile building block 2-nitrobenzaldehyde, presents unique properties that can be leveraged in various scientific applications. This technical guide provides a comprehensive overview of the theoretical studies of 2-Nitrobenzaldehyde-d4, focusing on its structural, spectroscopic, and electronic properties as predicted by computational methods. We will explore the theoretical underpinnings of deuterium's influence on the molecule's behavior and provide detailed methodologies for its computational analysis.

Introduction

2-Nitrobenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals. The selective replacement of the four protons on the benzene (B151609) ring with deuterium (B1214612) atoms (d4) introduces a subtle yet significant change in the molecule's properties. This deuteration primarily affects the vibrational modes of the molecule due to the increased mass of deuterium compared to protium, a phenomenon known as the kinetic isotope effect. These changes can be predicted and analyzed using a variety of computational chemistry techniques, providing a powerful framework for understanding and utilizing 2-Nitrobenzaldehyde-d4 in research.

This guide will delve into the theoretical methodologies used to study 2-Nitrobenzaldehyde-d4, with a focus on Density Functional Theory (DFT) calculations for predicting its structural and spectroscopic characteristics. We will also discuss the implications of deuteration on its application in drug development, particularly in the context of molecular docking studies.

Theoretical Methodology: A Workflow for Computational Analysis

The theoretical investigation of 2-Nitrobenzaldehyde-d4 typically follows a structured workflow, beginning with the construction of the molecular model and culminating in the analysis of its properties.

Caption: Figure 1. General Workflow for Theoretical Analysis.

Experimental Protocols for Theoretical Calculations

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology for Geometry Optimization and Frequency Calculation:

-

Input File Preparation:

-

Define the molecular structure of 2-Nitrobenzaldehyde-d4. The initial coordinates can be obtained from standard molecule building software.

-

Specify the level of theory and basis set. A common and effective choice for such molecules is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Define the charge (0) and multiplicity (1) of the molecule.

-

Set the keyword for geometry optimization (e.g., Opt) followed by a frequency calculation (e.g., Freq).

-

-

Execution of Calculation:

-

Submit the input file to the quantum chemistry software.

-

The software will first perform an iterative process to find the lowest energy conformation of the molecule (geometry optimization).

-

Following optimization, a frequency calculation will be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.

-

-

Data Analysis:

-

Extract the optimized Cartesian coordinates to visualize the 3D structure.

-

Analyze the output file for the calculated vibrational frequencies, IR intensities, and Raman activities.

-

Visualize the normal modes of vibration to understand the atomic motions associated with each frequency.

-

Predicted Physicochemical and Spectroscopic Data

Deuteration is expected to have a minimal impact on the equilibrium geometry (bond lengths and angles) of 2-Nitrobenzaldehyde-d4 compared to its non-deuterated counterpart. However, the vibrational frequencies will be significantly affected.

Predicted Vibrational Frequencies

The primary effect of deuteration is a red-shift (lowering) of the vibrational frequencies involving the C-D bonds compared to the C-H bonds. This is a direct consequence of the increased reduced mass of the C-D oscillator.

Table 1: Predicted Isotopic Shifts in Key Vibrational Frequencies of 2-Nitrobenzaldehyde-d4

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Non-deuterated) | Predicted Frequency Range (cm⁻¹) (d4-deuterated) | Predicted Isotopic Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-D Stretch: 2300 - 2200 | ~800 - 700 |

| Aldehyde C-H Stretch | 2900 - 2800 | No change | 0 |

| C=O Stretch | 1715 - 1695 | 1715 - 1695 | ~0 |

| Asymmetric NO₂ Stretch | 1570 - 1520 | 1570 - 1520 | ~0 |

| Symmetric NO₂ Stretch | 1370 - 1320 | 1370 - 1320 | ~0 |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Aromatic C-D In-Plane Bend: 950 - 750 | ~350 - 250 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Aromatic C-D Out-of-Plane Bend: 700 - 500 | ~200 - 175 |

Note: These are general predictions based on known deuterium isotope effects. Actual values will vary depending on the specific computational method used.

Predicted NMR Spectra

In ¹H NMR spectroscopy, the signals corresponding to the aromatic protons will be absent in 2-Nitrobenzaldehyde-d4. The only remaining proton signal will be that of the aldehyde group. In ¹³C NMR, the carbon atoms attached to deuterium will exhibit a triplet multiplicity due to coupling with the deuterium nucleus (spin I=1), and their chemical shifts may be slightly altered. ²H (Deuterium) NMR would show signals for the deuterium atoms on the aromatic ring.

Logical Relationships in Spectroscopic Analysis

The theoretical predictions for the spectroscopic properties of 2-Nitrobenzaldehyde-d4 can be used to interpret experimental data and to distinguish it from its non-deuterated form.

Caption: Figure 2. Logical Flow of Spectroscopic Identification.

Implications for Drug Development

The use of deuterated compounds, such as 2-Nitrobenzaldehyde-d4, in drug development is a strategy known as "deuterium-enabled chemistry." The primary advantage lies in the potential to alter the metabolic fate of a drug molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While deuteration does not significantly alter the steric profile of a molecule, it can influence the strength of hydrogen bonds and other non-covalent interactions.

Experimental Protocol for Molecular Docking:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of 2-Nitrobenzaldehyde-d4 and optimize its geometry using quantum chemical methods.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina or Glide.

-

Define the binding site on the receptor.

-

Perform the docking calculation to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Rank the poses based on their predicted binding affinity (docking score).

-

Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Compare the docking results of the deuterated and non-deuterated analogs to assess any differences in binding.

-

Signaling Pathway Visualization

While 2-Nitrobenzaldehyde-d4 itself is not a drug, it can be a precursor in the synthesis of active pharmaceutical ingredients (APIs). Understanding how a deuterated API interacts with its biological target is crucial.

Caption: Figure 3. Hypothetical Drug Interaction Pathway.

Conclusion

Theoretical studies provide a powerful and cost-effective means of understanding the properties of isotopically labeled compounds like 2-Nitrobenzaldehyde-d4. Through computational methods such as DFT, we can accurately predict its structural, vibrational, and electronic characteristics. These theoretical insights are crucial for interpreting experimental data and for guiding the application of this deuterated building block in various fields, particularly in the rational design of new drug candidates with improved metabolic stability and pharmacokinetic profiles. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists working with deuterated compounds.

Methodological & Application

Application Note: High-Throughput Quantification of 2-Nitrobenzaldehyde in Environmental Water Samples using LC-MS/MS with 2-Nitrobenzaldehyde-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of 2-Nitrobenzaldehyde in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2-Nitrobenzaldehyde-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] The developed protocol details the sample extraction, chromatographic separation, and mass spectrometric conditions, providing a reliable workflow for researchers and environmental scientists.

Introduction

2-Nitrobenzaldehyde is an important industrial chemical used in the synthesis of dyes, pharmaceuticals, and other organic compounds.[3] Its presence in environmental water sources due to industrial discharge is a potential concern, necessitating sensitive and accurate analytical methods for monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for the detection of trace-level contaminants.[4]

The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis.[2] By introducing a known amount of a stable isotope-labeled internal standard (SIL-IS) at the beginning of the sample preparation process, any analyte loss during extraction or variations in instrument response can be accurately corrected.[2][5] The SIL-IS, in this case, 2-Nitrobenzaldehyde-d4, is chemically almost identical to the analyte, ensuring it behaves similarly throughout the analytical workflow, leading to highly reliable and reproducible results.[1]

Experimental Protocols

Materials and Reagents

-

2-Nitrobenzaldehyde (Analyte)

-

2-Nitrobenzaldehyde-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Solid Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-Nitrobenzaldehyde and 2-Nitrobenzaldehyde-d4 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-Nitrobenzaldehyde stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Internal Standard Spiking Solution (1 µg/mL): Dilute the 2-Nitrobenzaldehyde-d4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Collection: Collect 100 mL of the water sample.

-

Spiking: Add a precise volume of the Internal Standard Spiking Solution to the water sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 5 min, hold for 2 min, return to initial conditions |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Nitrobenzaldehyde | 152.0 | 134.0 (Quantifier) | 15 |

| 152.0 | 106.0 (Qualifier) | 20 | |

| 2-Nitrobenzaldehyde-d4 (IS) | 156.0 | 138.0 | 15 |

Results and Data Presentation

The use of 2-Nitrobenzaldehyde-d4 as an internal standard provides excellent linearity and reproducibility. A typical calibration curve and quality control data are presented below.

Table 1: Calibration Curve for 2-Nitrobenzaldehyde

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,900 | 13.126 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 2: Precision and Accuracy of Quality Control (QC) Samples

| QC Level | Concentration (ng/mL) | Measured Conc. (ng/mL) (n=6) | RSD (%) | Accuracy (%) |

| Low | 3 | 2.95 | 4.2 | 98.3 |

| Medium | 75 | 76.8 | 3.1 | 102.4 |

| High | 400 | 395.2 | 2.5 | 98.8 |

Visualizations

Caption: Experimental workflow for the quantification of 2-Nitrobenzaldehyde.

Conclusion

This application note demonstrates a reliable and sensitive LC-MS/MS method for the quantification of 2-Nitrobenzaldehyde in environmental water samples. The use of 2-Nitrobenzaldehyde-d4 as an internal standard is crucial for achieving high accuracy and precision by correcting for matrix-induced signal suppression and variations in sample recovery. The detailed protocol provides a solid foundation for laboratories involved in environmental monitoring and chemical analysis.

References

Application Note: Quantitative Analysis of Nitrofuran Metabolites Using Isotope-Labeled 2-Nitrobenzaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and regulatory compliance.

Introduction

Nitrofurans are a class of broad-spectrum synthetic antibiotics that were widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals.[1] However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food animal production has been banned in many countries, including the European Union and the United States.[2][3]

Following administration, nitrofuran parent drugs are rapidly metabolized in vivo, with half-lives of only a few hours.[1] Their metabolites, however, become covalently bound to tissue proteins, forming stable residues that can persist for an extended period.[3] These tissue-bound metabolites serve as crucial markers for detecting the illegal use of nitrofuran antibiotics. The primary metabolites monitored are 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), which correspond to the parent drugs furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, respectively.[3][4]

The detection of these polar, low-molecular-weight metabolites at trace levels (typically ≤1.0 µg/kg) presents an analytical challenge.[3] To overcome low ionization efficiency and high background noise in mass spectrometry, a derivatization step is employed using 2-nitrobenzaldehyde (B1664092) (2-NBA).[1][3] This reaction converts the amino group of the metabolites into a less polar, more easily ionizable nitrophenyl (NP) derivative, significantly enhancing detection sensitivity and selectivity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]